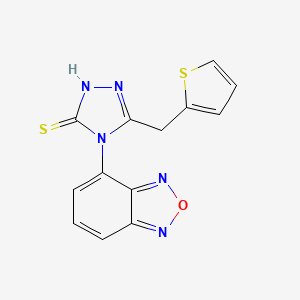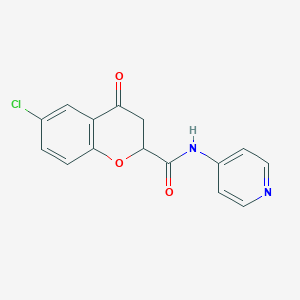![molecular formula C19H18N4O B11046462 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11046462.png)
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple nitrogen atoms, making it an interesting subject for studies in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline moiety to an isoquinoline.
Reduction: Reduction of the triazatricyclic core to form more saturated derivatives.
Substitution: Introduction of different substituents on the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
- 2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
Uniqueness
What sets 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one apart is its tricyclic structure with multiple nitrogen atoms, which provides unique chemical properties and potential biological activities. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C19H18N4O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
11-(3,4-dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C19H18N4O/c24-18-16-15-7-3-6-13(15)10-20-17(16)21-19(22-18)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11H2,(H,20,21,22,24) |
Clave InChI |
SOSIMFATKSGFEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11046380.png)

![5,5,7,9-tetramethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11046389.png)
![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11046428.png)

![1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B11046443.png)
![5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11046448.png)

![2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazol-3-yl}phenol](/img/structure/B11046464.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11046465.png)

![5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11046474.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046479.png)